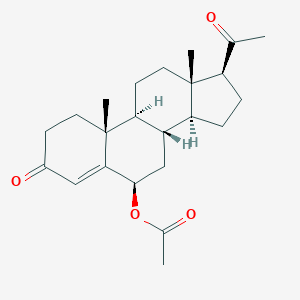
6beta-Acetoxyprogesterone
Description
6β-Acetoxyprogesterone is a synthetic progestin derived from progesterone, characterized by the introduction of an acetoxy (-OAc) group at the 6β position of the steroid nucleus. This structural modification enhances metabolic stability and alters receptor-binding affinity compared to endogenous progesterone. These modifications aim to improve oral bioavailability and prolong half-life, making such compounds clinically relevant in hormone replacement therapy and contraception.
Properties
CAS No. |
1675-95-2 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1 |
InChI Key |
SUCNAJORKZIPDF-MCQQAARZSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Synonyms |
6 beta-acetoxyprogesterone 6beta-acetoxyprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- 6β-Acetoxyprogesterone : Acetoxy group at 6β, progesterone backbone.
- Medroxyprogesterone Acetate (MPA) : 6α-methyl and 17α-acetoxy groups .
- 6α-Chloro-17-acetoxyprogesterone : Chloro substituent at 6α, 17-acetoxy .
- (5β)-4,5-Dihydro Medroxyprogesterone 17-Acetate : Saturated A-ring (5β-hydrogenation) .
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
†Calculated from progesterone (314.47) + acetoxy group (60.05).
‡Higher than progesterone due to acetoxy’s hydrophobicity.
Pharmacological Activity
Receptor Binding and Androgenic Effects:
- 6β-Acetoxyprogesterone : Likely exhibits strong progestogenic activity due to the 6β-acetoxy group stabilizing interactions with the progesterone receptor (PR). Androgenic effects may be lower than MPA, as 6β-substituents reduce androgen receptor (AR) activation compared to 6α-methyl groups .
- MPA : Binds PR and AR, contributing to its androgenic side effects (e.g., lipid metabolism alterations) .
- 6β-Hydroxyprogesterone : Lower metabolic stability than acetoxy derivatives due to hydroxyl susceptibility to glucuronidation .
Table 2: Pharmacokinetic and Toxicological Profiles
*Estimated based on esterase-labile acetoxy groups. ‡Inferred from structurally related compounds (e.g., Exemestane 6β-epoxide requires cautious handling ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


